molecular formula C10H10N2 B1620454 1-Methyl-2-phenyl-1H-imidazole CAS No. 3475-07-8

1-Methyl-2-phenyl-1H-imidazole

Cat. No.: B1620454
CAS No.: 3475-07-8
M. Wt: 158.2 g/mol
InChI Key: OQJQPIWVCBJVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

3475-07-8

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

1-methyl-2-phenylimidazole

InChI

InChI=1S/C10H10N2/c1-12-8-7-11-10(12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

OQJQPIWVCBJVAZ-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2=CC=CC=C2

Canonical SMILES

CN1C=CN=C1C2=CC=CC=C2

Key on ui other cas no.

3475-07-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 40 mL tetrahydro furan containing 1.0 g of 2-phenylimidazole was cooled to 0° C. and 4 mL of 2M lithium diisopropylamide was added dropwise which resulted in the formation of a white suspension. The mixture was stirred for 10 min at 0 C and then 0.7 mL of dimethyl sulfate was added/The reaction was allowed to stir at room temperaturee for an additional 30 min by which time the solution became homogeneous. Aqueous ammonium chloride was added and the tetrahydrofuran was removed by evaporation under reduced pressure. The aqueous phase was extracted with 2×100 mL aliquots of clichloromethane. The combined organic extracts were washed with dilute ammonium hydroxide and brine. The combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1 g of 1-methyl-2-phenylimidazole which was used in the next step without further purification or characterization.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.048 mmol
Type
reagent
Reaction Step Three
Yield
64

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